molecular formula C14H15NO4 B11954610 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate

Cat. No.: B11954610
M. Wt: 261.27 g/mol
InChI Key: DRHCLCUEKCNWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with butyl acetate under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate can be compared with other phthalimide derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for certain applications.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butyl acetate

InChI

InChI=1S/C14H15NO4/c1-10(16)19-9-5-4-8-15-13(17)11-6-2-3-7-12(11)14(15)18/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

DRHCLCUEKCNWRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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